![molecular formula C18H21N3O B5628330 1-{4-[4-(3-pyridinylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5628330.png)

1-{4-[4-(3-pyridinylmethyl)-1-piperazinyl]phenyl}ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

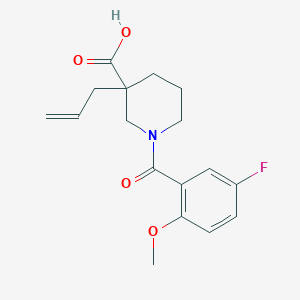

This compound is a complex organic molecule that contains a pyridine ring and a piperazine ring. The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The piperazine ring is a six-membered ring with two nitrogen atoms and four carbon atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperazine ring and the pyridine ring separately, followed by their connection through a methylene bridge. The exact synthetic route would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and piperazine rings, as well as the ethanone group. The spatial arrangement of these groups could have significant effects on the compound’s properties and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitrogen atoms in the pyridine and piperazine rings, as well as the carbonyl group in the ethanone moiety. These functional groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the nitrogen-containing rings could make the compound more polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Synthetic Advances in Organic Chemistry

The compound serves as an important scaffold in organic synthesis, particularly in the construction of 1,4-dihydropyridine (1,4-DHP) derivatives. These derivatives have been synthesized using multi-component one-pot and green synthetic methodologies, highlighting the compound’s versatility and importance in advancing synthetic organic chemistry .

Medicinal Chemistry: Therapeutic Applications

In medicinal chemistry, the compound’s derivatives exhibit a wide range of intrinsic therapeutic applications. These include acting as calcium channel blockers, antioxidants, anticancer, anti-inflammatory, antimicrobial, antihypertensive, antidiabetic, anticoagulants, anti-cholinesterase, and neuroprotective agents. The structure–activity relationship (SAR) of these derivatives is a key area of study, providing insights into their therapeutic potential .

Alzheimer’s Disease Research

Derivatives of this compound have been synthesized as analogs of known acetylcholine-release enhancers, such as linopirdine. These derivatives may have therapeutic value in the treatment of Alzheimer’s disease by enhancing acetylcholine release, which is crucial for memory and cognitive functions .

Photophysical and Electrochemical Properties

Anthracene-based derivatives of the compound have been studied for their photophysical and electrochemical properties. These studies are essential for applications in materials science, particularly in the development of new materials with specific optical and electronic characteristics .

Insecticidal Properties

The compound’s derivatives also show promise in the field of agriculture, particularly as insecticides. The insecticidal properties of 1,4-DHP derivatives have been collated and discussed, indicating potential applications in pest control .

Drug Development and Design

The compound plays a significant role in drug development and design due to its structural flexibility and functional modifiability. Researchers utilize its derivatives to explore new drugs with improved efficacy and reduced side effects, contributing to the advancement of personalized medicine .

Green Chemistry Applications

The compound’s derivatives are synthesized using green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances. This approach not only advances the field of chemistry but also contributes to environmental sustainability .

Advanced Material Science

Finally, the compound’s derivatives are integral in the development of advanced materials. Their high thermal stability and specific emission properties make them suitable for creating materials that can withstand extreme conditions and have specialized uses in various industries .

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various protein kinases, which play crucial roles in cellular signal transduction .

Mode of Action

The exact mode of action of this compound is not well-documented. It is likely that it interacts with its target proteins, leading to changes in their activity. This can result in alterations in the signaling pathways they are involved in, affecting cellular functions .

Biochemical Pathways

Given its potential interaction with protein kinases, it could influence various signaling pathways, including those involved in cell growth, differentiation, and apoptosis .

Pharmacokinetics

These factors significantly impact the bioavailability of a compound, determining how much of the administered dose reaches the target site in the body .

Result of Action

Based on its potential targets, it could influence cellular functions such as growth, differentiation, and survival .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[4-[4-(pyridin-3-ylmethyl)piperazin-1-yl]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c1-15(22)17-4-6-18(7-5-17)21-11-9-20(10-12-21)14-16-3-2-8-19-13-16/h2-8,13H,9-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGSLVXDSMCIAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-{4-[(Pyridin-3-yl)methyl]piperazin-1-yl}phenyl)ethan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{(3R*,4S*)-4-morpholin-4-yl-1-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}propan-1-ol](/img/structure/B5628254.png)

![(3R)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5628264.png)

![3-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5628266.png)

![N-[(2,1,3-benzothiadiazol-4-ylamino)carbonothioyl]-2-furamide](/img/structure/B5628270.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5628294.png)

![5-isobutyl-1'-[(1-propyl-1H-imidazol-2-yl)methyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5628316.png)

![N-cyclohexyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5628319.png)

![(3R*,4R*)-3-cyclobutyl-1-[(2,6-difluorophenyl)acetyl]-4-methyl-3-pyrrolidinol](/img/structure/B5628337.png)